molecular formula C7H11N3O2 B1418784 (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine CAS No. 1082766-07-1

(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B1418784
CAS No.: 1082766-07-1
M. Wt: 169.18 g/mol
InChI Key: VURLXSWIIQBSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C7H11N3O2 It is a heterocyclic compound containing both a tetrahydrofuran ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydrofuran-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-yl)methanamine: Similar structure but lacks the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the combination of the tetrahydrofuran and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURLXSWIIQBSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672426
Record name 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-07-1
Record name 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 2
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 3
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 4
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 5
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 6
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.